Albendazole-beta-hydroxysulphone

Description

Properties

CAS No. |

80983-30-8 |

|---|---|

Molecular Formula |

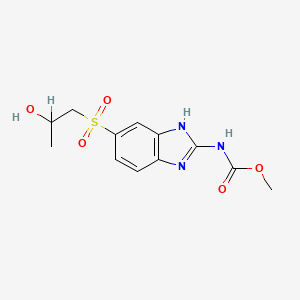

C12H15N3O5S |

Molecular Weight |

313.33 g/mol |

IUPAC Name |

methyl N-[6-(2-hydroxypropylsulfonyl)-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C12H15N3O5S/c1-7(16)6-21(18,19)8-3-4-9-10(5-8)14-11(13-9)15-12(17)20-2/h3-5,7,16H,6H2,1-2H3,(H2,13,14,15,17) |

InChI Key |

HXRHOFREEVMBGY-UHFFFAOYSA-N |

SMILES |

CC(CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC)O |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Albendazole-beta-hydroxysulphone is primarily recognized for its anti-parasitic and anti-cancer activities. As a benzimidazole derivative, it exerts its effects by inhibiting the polymerization of tubulin, disrupting microtubule formation in parasites and cancer cells. This mechanism leads to cell death through apoptosis and necrosis.

Antiparasitic Activity

This compound is effective against a variety of helminths and protozoa, including:

- Nematodes : Effective against roundworms such as Ascaris lumbricoides and Enterobius vermicularis.

- Cestodes : Targets tapeworms like Taenia solium.

- Protozoa : Demonstrates activity against Giardia lamblia.

The compound's efficacy is enhanced when administered in formulations that improve bioavailability. For instance, studies have shown that using cyclodextrin complexes can significantly enhance the solubility and absorption of albendazole formulations .

Anticancer Activity

Recent studies have highlighted the potential of this compound in oncology. It has been shown to induce apoptosis in various cancer cell lines, including prostate cancer cells, by increasing reactive oxygen species (ROS) levels and inhibiting glycolytic metabolism . This dual role as an anti-parasitic and anticancer agent positions it as a versatile compound in therapeutic applications.

Case Studies

- Prostate Cancer Treatment : A study reported that albendazole enhances the anticancer effects by reducing antioxidant enzyme expression, leading to increased ROS production and subsequent cancer cell death .

- Enhanced Bioavailability : Research demonstrated that formulations using arachis oil-polysorbate 80 or hydroxypropyl-β-cyclodextrin significantly improved the relative bioavailability of albendazole compared to standard tablet forms .

- Liver Safety Profile : In a study evaluating liver enzyme levels post-administration of albendazole formulations in rats, it was found that the cyclodextrin complexed formulations resulted in lower elevations of liver enzymes compared to traditional formulations, indicating a better safety profile .

Comparative Data Table

The following table summarizes the comparative efficacy and safety profiles of different formulations of this compound:

| Formulation Type | Efficacy Against Parasites | Efficacy Against Cancer Cells | Liver Enzyme Elevation | Bioavailability |

|---|---|---|---|---|

| Standard Tablet | Moderate | Low | High | Baseline |

| Arachis Oil-Polysorbate 80 | High | Moderate | Moderate | 4.8-fold increase |

| Hydroxypropyl-β-Cyclodextrin | High | High | Low | 9.2-fold increase |

| Cyclodextrin Complex | High | Moderate | Lowest | Significant increase |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

| Compound | Structure | Anthelmintic Activity | Plasma Concentration | Key Metabolic Pathway |

|---|---|---|---|---|

| Albendazole (ABZ) | Benzimidazole carbamate | High | Low (due to metabolism) | Oxidation to ABZ-sulfoxide |

| ABZ-sulfoxide (ABZSO) | Sulfoxide derivative | High | High | Further oxidation to ABZ-sulfone |

| ABZ-beta-hydroxysulphone | Hydroxylated sulfone derivative | None | Low | Terminal metabolite (excretion) |

Key Findings:

Activity vs. Inactivity : The sulfoxide group in ABZSO is critical for binding to parasitic β-tubulin, disrupting microtubule assembly. In contrast, the hydroxylated sulfone group in ABZ-beta-hydroxysulphone abolishes this activity .

Pharmacokinetics : ABZ-beta-hydroxysulphone is detected in plasma at lower concentrations than ABZ-sulfoxide, reflecting its role as a terminal metabolite .

Metabolic Stability : ABZ-beta-hydroxysulphone is more polar than ABZ-sulfoxide, leading to faster renal excretion and reduced tissue penetration .

Comparison with Other Benzimidazole Sulfones

Recent studies on novel sulfone-containing benzimidazole derivatives (e.g., 2-aminobenzimidazole sulfones) highlight the structural versatility of this class. For example:

- Sulfone 2-Aminobenzimidazole Derivatives: These compounds exhibit modified biological activities due to the introduction of sulfone groups and coordination with metals. However, unlike ABZ-beta-hydroxysulphone, some derivatives retain antiparasitic or anticancer activity, underscoring the importance of substituent positioning .

Physicochemical and Pharmacokinetic Differences

- Solubility : ABZ-beta-hydroxysulphone’s hydroxyl group increases polarity, reducing lipid solubility compared to ABZ-sulfoxide. This impacts oral bioavailability and tissue distribution .

- Metabolic Pathways : ABZ-sulfoxide is a precursor to ABZ-beta-hydroxysulphone, with cytochrome P450 enzymes (e.g., CYP3A4) driving this conversion. Inhibitors or inducers of these enzymes can alter metabolite ratios .

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

In this approach, albendazole is oxidized using hydrogen peroxide (H₂O₂) in glacial acetic acid. Key parameters include:

-

Reagent ratios : A molar ratio of 1:4–8 (albendazole:H₂O₂) ensures complete oxidation.

-

Temperature : Reactions proceed optimally at 60–100°C, with higher temperatures favoring sulfone formation over sulfoxide.

-

Reaction time : Stepwise addition of H₂O₂ over 8–12 hours minimizes side reactions.

-

Dissolve 13.25 g albendazole in 120 mL glacial acetic acid.

-

Add 30% H₂O₂ in two equal portions (12 mL each) at 6-hour intervals.

-

React at 60°C for 12 hours.

-

Neutralize with 1M NaOH to pH 5.0, filter, and dry to yield crude albendazole sulfone (85% yield).

m-Chloroperbenzoic Acid (m-CPBA) Oxidation

m-CPBA offers a milder alternative, particularly for lab-scale synthesis:

-

Reagent ratios : 2–3 equivalents of m-CPBA per albendazole molecule.

-

Solvent : Dichloromethane or acetic acid.

-

Temperature : 25–40°C, with reaction completion in 3–4 hours.

Purification and Crystallization

Crude this compound requires rigorous purification due to structural similarities to precursor compounds.

Dimethyl Sulfoxide (DMSO)-Water Recrystallization

Recrystallization in DMSO-water systems effectively removes unreacted starting materials and byproducts:

| DMSO:Water Ratio (v/v) | Crystallization Steps | Yield (%) | Purity (%) |

|---|---|---|---|

| 5:1 | 4 | 40.7 | 98.5 |

| 7:1 | 3 | 44.8 | 97.8 |

| 9:1 | 2 | 48.2 | 96.3 |

-

Dissolve 10 g crude product in 100 mL DMSO:water (7:1) at 90°C.

-

Filter hot solution, cool to 4°C for 5 hours.

-

Collect crystals, repeat recrystallization 3 times.

Analytical Characterization

Critical quality control measures include:

High-Performance Liquid Chromatography (HPLC)

Q & A

Q. What are the key considerations for designing experiments to assess the stability of Albendazole-beta-hydroxysulphone under varying physiological conditions?

To evaluate stability, researchers should:

- Define controlled variables : pH, temperature, and enzymatic activity (e.g., liver microsomes) to mimic physiological environments .

- Use validated analytical methods : High-performance liquid chromatography (HPLC) or mass spectrometry (MS) for quantification, ensuring reproducibility .

- Include negative controls : Samples without the compound to rule out matrix interference .

- Apply kinetic modeling : Calculate degradation rates using first-order kinetics to predict half-life under specific conditions .

Q. How can researchers optimize the synthesis of this compound to ensure purity and yield for in vitro studies?

Methodological steps include:

- Reaction monitoring : Use thin-layer chromatography (TLC) or in-situ spectroscopy to track intermediate formation .

- Purification protocols : Column chromatography with gradient elution to isolate the target compound from byproducts .

- Quality validation : Nuclear magnetic resonance (NMR) and elemental analysis to confirm structural integrity .

- Yield documentation : Report both theoretical and practical yields, addressing discrepancies through stoichiometric adjustments .

Q. What statistical approaches are appropriate for comparing the anthelmintic efficacy of this compound across different parasite strains?

- Hypothesis testing : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare mean differences in parasite mortality rates .

- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50 values .

- Power analysis : Predefine sample sizes to ensure statistical significance (α=0.05, β=0.2) .

- Confounder adjustment : Include covariates like parasite lifecycle stage or drug resistance markers in regression models .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported data on this compound’s metabolic pathways across species?

Steps for critical analysis:

- Replicate studies : Compare methodologies (e.g., microsomal vs. hepatocyte models) to identify protocol-driven variability .

- Meta-analysis : Pool data from multiple studies using random-effects models to assess heterogeneity .

- Mechanistic validation : Apply isotopic labeling or CRISPR-edited enzymes to trace metabolite formation .

- Peer consultation : Engage experts in pharmacokinetics to evaluate assumptions about species-specific cytochrome P450 activity .

Q. What experimental frameworks are recommended for investigating off-target effects of this compound in mammalian cells?

- High-throughput screening : Use transcriptomics (RNA-seq) or proteomics to identify dysregulated pathways .

- Toxicity thresholds : Determine NOAEL (No Observed Adverse Effect Level) via dose-ranging studies in primary cell lines .

- Comparative analysis : Contrast results with parent compound (Albendazole) to isolate hydroxysulphone-specific effects .

- Ethical validation : Follow OECD guidelines for in vitro toxicology testing to ensure reproducibility and regulatory compliance .

Q. How can researchers design longitudinal studies to assess the development of resistance to this compound in helminth populations?

- Field sampling : Collect parasites pre- and post-treatment across multiple geographic regions to track allele frequency shifts .

- Genomic sequencing : Identify SNPs in β-tubulin or other target proteins linked to resistance .

- Population modeling : Use Wright-Fisher or coalescent models to predict resistance spread under selective pressure .

- Cross-resistance assays : Test efficacy against strains resistant to benzimidazoles to validate specificity .

Methodological Best Practices

- Data integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata and raw datasets .

- Hypothesis formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- Peer review : Pre-submission feedback from cross-disciplinary collaborators reduces bias and strengthens conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.